molecular formula C20H17NO2 B1201624 7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine

7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine

Cat. No. B1201624
M. Wt: 303.4 g/mol
InChI Key: AEYQPEUDXAQAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-28489 is a 1-benzopyran.

Scientific Research Applications

1. Synthesis and Chemical Reactivity

  • Novel disubstituted derivatives of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine, developed from quinuclidinone, demonstrate diverse chemical reactivity and potential for creating C–N or C–C bonds via SNAr or palladium-catalyzed cross-coupling reactions. This underscores the molecule's versatility in chemical synthesis (Laurent et al., 2021).

2. Antimycobacterial Activity

  • Compounds related to 7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine, particularly substituted pyridines and dihydro-6H-quinolin-5-ones, have been evaluated for in vitro antimycobacterial activity, indicating their potential use in addressing tuberculosis (Kantevari et al., 2011).

3. Catalysis and Synthetic Methods

  • Studies on dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones highlight innovative synthetic methods involving one-pot reactions, demonstrating the chemical's utility in streamlined and efficient synthesis processes (Ghosh & Khan, 2014).

4. Structural Analysis and Theoretical Studies

  • Research on similar structures, like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has provided valuable insights into molecular structure, supported by X-ray diffraction, FT-IR spectroscopy, and computational methods (Gumus et al., 2018).

5. Conformational and Supramolecular Features

  • Investigations into the structural modifications of thiazolo[3,2-a]pyrimidines, similar in structure to the compound , reveal intricate details about their conformational features and supramolecular aggregation, which is significant for understanding the compound's chemical behavior (Nagarajaiah & Begum, 2014).

6. Optical Properties

  • Studies focused on the design and synthesis of dichromeno[2,3-b;3′,2′-e]pyridine-12,14-dione, a related compound, provide insights into its optical properties, crucial for potential applications in photoluminescence and other optically driven technologies (Biswas et al., 2017).

7. Junction Characteristics and Device Applications

  • Research into the structural, optical, and junction characteristics of pyrazolo pyridine derivatives indicates potential applications in electronic devices and sensors, highlighting the broad applicability of compounds related to 7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine (Zedan, El-Taweel, & El-Menyawy, 2020).

properties

Product Name

7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

12-methyl-2,22-dioxa-12-azapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3,5,7,9,14,16,18,20-octaene

InChI

InChI=1S/C20H17NO2/c1-21-12-16-10-14-6-2-4-8-18(14)22-20(16)17(13-21)11-15-7-3-5-9-19(15)23-20/h2-11H,12-13H2,1H3

InChI Key

AEYQPEUDXAQAFL-UHFFFAOYSA-N

SMILES

CN1CC2=CC3=CC=CC=C3OC24C(=CC5=CC=CC=C5O4)C1

Canonical SMILES

CN1CC2=CC3=CC=CC=C3OC24C(=CC5=CC=CC=C5O4)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine
Reactant of Route 2
7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine
Reactant of Route 3
Reactant of Route 3
7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine
Reactant of Route 4
7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine
Reactant of Route 5
Reactant of Route 5
7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine
Reactant of Route 6
7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.